molecular formula C6H3ClO4S B13854630 5-Chlorothiophene-2,4-dicarboxylic Acid

5-Chlorothiophene-2,4-dicarboxylic Acid

Cat. No.: B13854630
M. Wt: 206.60 g/mol
InChI Key: QKHUYCGVSAVQEB-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2,4-dicarboxylic Acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine and carboxylic acid groups on the thiophene ring makes this compound particularly interesting for various chemical applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the oxidation method due to its higher yield and ease of control. The reaction is carried out in large reactors with precise temperature and pH control to ensure maximum efficiency and purity of the product .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, sodium chlorite, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia, primary amines, and thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Amino-thiophenes and thio-thiophenes.

Scientific Research Applications

Chemistry: 5-Chlorothiophene-2,4-dicarboxylic Acid is used as a building block in the synthesis of more complex thiophene derivatives. It is also used in the development of new materials with unique electronic properties .

Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems .

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of high-performance materials .

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2,4-dicarboxylic Acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-carboxylic Acid
  • 2,5-Dichlorothiophene-3-carboxylic Acid
  • 5-Bromothiophene-2,4-dicarboxylic Acid

Comparison:

  • 5-Chlorothiophene-2-carboxylic Acid: Lacks the second carboxylic acid group, making it less reactive in certain chemical reactions.
  • 2,5-Dichlorothiophene-3-carboxylic Acid: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
  • 5-Bromothiophene-2,4-dicarboxylic Acid: The presence of bromine instead of chlorine can result in different electronic properties and reactivity.

Uniqueness: 5-Chlorothiophene-2,4-dicarboxylic Acid is unique due to the presence of both chlorine and two carboxylic acid groups on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C6H3ClO4S

Molecular Weight

206.60 g/mol

IUPAC Name

5-chlorothiophene-2,4-dicarboxylic acid

InChI

InChI=1S/C6H3ClO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,(H,8,9)(H,10,11)

InChI Key

QKHUYCGVSAVQEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)C(=O)O

Origin of Product

United States

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